Cas no 2229135-56-0 (2-azido-2-(2,5-difluorophenyl)ethan-1-ol)

2-Azido-2-(2,5-difluorophenyl)ethan-1-ol is a fluorinated azido alcohol compound with potential utility in organic synthesis and medicinal chemistry. Its structure features a reactive azido group and a hydroxyl moiety, enabling diverse functionalization via click chemistry or further derivatization. The presence of difluorophenyl substituents may enhance metabolic stability and lipophilicity, making it a valuable intermediate for bioactive molecule development. This compound is particularly suited for applications requiring selective modifications, such as the synthesis of fluorinated analogs or probe molecules. Careful handling is advised due to the azido group's potential sensitivity. Its well-defined structure ensures reproducibility in synthetic workflows.
2-azido-2-(2,5-difluorophenyl)ethan-1-ol structure
2229135-56-0 structure
商品名:2-azido-2-(2,5-difluorophenyl)ethan-1-ol
CAS番号:2229135-56-0
MF:C8H7F2N3O
メガワット:199.157488107681
CID:6111205
PubChem ID:152590261

2-azido-2-(2,5-difluorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-azido-2-(2,5-difluorophenyl)ethan-1-ol
    • EN300-1753307
    • 2229135-56-0
    • インチ: 1S/C8H7F2N3O/c9-5-1-2-7(10)6(3-5)8(4-14)12-13-11/h1-3,8,14H,4H2
    • InChIKey: YVIJTEGINQQIIG-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1C(CO)N=[N+]=[N-])F

計算された属性

  • せいみつぶんしりょう: 199.05571818g/mol
  • どういたいしつりょう: 199.05571818g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 34.6Ų

2-azido-2-(2,5-difluorophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1753307-10.0g
2-azido-2-(2,5-difluorophenyl)ethan-1-ol
2229135-56-0
10g
$3376.0 2023-06-03
Enamine
EN300-1753307-1g
2-azido-2-(2,5-difluorophenyl)ethan-1-ol
2229135-56-0
1g
$785.0 2023-09-20
Enamine
EN300-1753307-2.5g
2-azido-2-(2,5-difluorophenyl)ethan-1-ol
2229135-56-0
2.5g
$1539.0 2023-09-20
Enamine
EN300-1753307-0.05g
2-azido-2-(2,5-difluorophenyl)ethan-1-ol
2229135-56-0
0.05g
$660.0 2023-09-20
Enamine
EN300-1753307-0.1g
2-azido-2-(2,5-difluorophenyl)ethan-1-ol
2229135-56-0
0.1g
$691.0 2023-09-20
Enamine
EN300-1753307-1.0g
2-azido-2-(2,5-difluorophenyl)ethan-1-ol
2229135-56-0
1g
$785.0 2023-06-03
Enamine
EN300-1753307-0.25g
2-azido-2-(2,5-difluorophenyl)ethan-1-ol
2229135-56-0
0.25g
$723.0 2023-09-20
Enamine
EN300-1753307-5.0g
2-azido-2-(2,5-difluorophenyl)ethan-1-ol
2229135-56-0
5g
$2277.0 2023-06-03
Enamine
EN300-1753307-0.5g
2-azido-2-(2,5-difluorophenyl)ethan-1-ol
2229135-56-0
0.5g
$754.0 2023-09-20
Enamine
EN300-1753307-10g
2-azido-2-(2,5-difluorophenyl)ethan-1-ol
2229135-56-0
10g
$3376.0 2023-09-20

2-azido-2-(2,5-difluorophenyl)ethan-1-ol 関連文献

2-azido-2-(2,5-difluorophenyl)ethan-1-olに関する追加情報

Introduction to 2-azido-2-(2,5-difluorophenyl)ethan-1-ol (CAS No. 2229135-56-0)

2-azido-2-(2,5-difluorophenyl)ethan-1-ol (CAS No. 2229135-56-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural and functional properties. This compound, featuring a 2,5-difluorophenyl substituent and an azido functional group, presents a versatile scaffold for the development of novel bioactive molecules.

The azido moiety is particularly noteworthy as it serves as a valuable handle for further chemical modifications, including click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely employed in the synthesis of complex molecular architectures, including drug candidates and probes for biological studies. The presence of the 2,5-difluorophenyl group enhances the electronic properties of the molecule, potentially influencing its interactions with biological targets and improving its pharmacokinetic profile.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The incorporation of fluorine atoms into pharmaceuticals has been shown to enhance their therapeutic efficacy while reducing side effects. The 2,5-difluorophenyl substituent in 2-azido-2-(2,5-difluorophenyl)ethan-1-ol is expected to contribute to these desirable properties, making it a promising building block for drug discovery.

One of the most compelling applications of this compound is in the synthesis of protease inhibitors. Proteases play crucial roles in various biological pathways, and their inhibition is often a key strategy in treating diseases such as cancer and inflammation. The azido group can be used to introduce site-specific modifications that allow for the precise targeting of protease active sites. Additionally, the 2,5-difluorophenyl group can serve as an anchor point for further derivatization, enabling the creation of highly tailored inhibitors with optimized binding properties.

Recent studies have also explored the potential of this compound in the development of imaging agents. Fluorinated compounds are frequently used in positron emission tomography (PET) scans due to their favorable metabolic properties and high sensitivity. The combination of the azido group and the 2,5-difluorophenyl moiety may allow for the design of probes that can be selectively labeled with radioactive isotopes for diagnostic purposes. This could open up new avenues in precision medicine, where targeted imaging is essential for early disease detection and treatment monitoring.

The synthetic utility of 2-azido-2-(2,5-difluorophenyl)ethan-1-ol extends beyond its applications in drug discovery. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic compounds. The ability to perform cross-coupling reactions at multiple positions on the molecule allows chemists to access a wide range of derivatives with diverse chemical properties. This flexibility is crucial for exploring new chemical space and discovering novel bioactive entities.

In conclusion, 2-azido-2-(2,5-difluorophenyl)ethan-1-ol (CAS No. 2229135-56-0) represents a significant advancement in pharmaceutical chemistry. Its combination of functional groups makes it an ideal candidate for the development of next-generation therapeutics and diagnostic agents. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.